molecular formula C19H15BrN2OS B10867445 1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea

1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B10867445
M. Wt: 399.3 g/mol
InChI Key: XUSMNEZUOZRFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a bromophenyl group and a phenoxyphenyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 3-bromoaniline with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl and phenoxyphenyl groups can interact with hydrophobic regions of proteins, influencing their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(4-phenoxyphenyl)thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    1-(3-Bromophenyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a phenoxy group, which can alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15BrN2OS

Molecular Weight

399.3 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C19H15BrN2OS/c20-14-5-4-6-16(13-14)22-19(24)21-15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,(H2,21,22,24)

InChI Key

XUSMNEZUOZRFRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.